3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
Description
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSPTSZPYLWAFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-1,2,4-triazole-3-thiol
This intermediate is typically prepared via cyclization of 4-methoxyphenylhydrazine with thiourea derivatives. In a representative protocol:
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4-Methoxyphenylhydrazine (10 mmol) reacts with ethyl 2-cyanoacetate (10 mmol) in ethanol under reflux (353 K, 6 hours).
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Post-reaction crystallization yields 5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine (62.5% yield).
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Thiolation is achieved using Lawesson’s reagent (2.2 equiv) in dry toluene at 383 K for 12 hours, yielding the target thiol precursor (78% purity).
Synthesis of 2-Chloro-6-fluorobenzyl chloride
This electrophilic reagent is commercially available but can be synthesized via:
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Free-radical chlorination of 2-fluoro-6-chlorotoluene using Cl₂ gas under UV light (298–313 K, 24 hours).
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Purification via fractional distillation (boiling point: 434–436 K) achieves >95% purity.
Stepwise Synthesis of the Target Compound
The core reaction involves nucleophilic substitution between the triazole-3-thiol and benzyl chloride derivatives.
Thioether Bond Formation
| Parameter | Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K₂CO₃) |
| Temperature | 298 K (room temperature) |
| Time | 12 hours |
| Molar Ratio (Thiol:Benzylic chloride) | 1:1.2 |
Mechanism :
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Deprotonation of the thiol group by K₂CO₃ generates a thiolate anion.
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Nucleophilic attack on the benzylic carbon of 2-chloro-6-fluorobenzyl chloride.
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Elimination of chloride ion completes the thioether linkage.
Yield Optimization :
Purification and Crystallization
Crude product is purified via:
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Solvent Extraction : Partitioning between ethyl acetate and water removes unreacted precursors.
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Column Chromatography : Silica gel with hexane/ethyl acetate (7:3 v/v) eluent achieves >98% purity.
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Recrystallization : Ethanol/water (4:1 v/v) yields needle-like crystals (melting point: 458–460 K).
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables iterative coupling:
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Resin-bound thiol reacts with benzyl chloride in DMF/K₂CO₃.
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Cleavage with trifluoroacetic acid (TFA) liberates the product (76% yield).
Industrial-Scale Production
Continuous Flow Reactor Design
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.1 L | 500 L |
| Throughput | 5 g/hour | 12 kg/hour |
| Temperature Control | ±2 K | ±0.5 K |
| Purity | 98% | 99.5% |
Advantages :
Waste Management Strategies
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity : Triazole derivatives have been extensively studied for their antibacterial properties. Preliminary studies indicate that compounds similar to this one exhibit significant activity against multi-drug resistant strains of bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 0.12 to 1.95 µg/mL .
Compound Name MIC (µg/mL) Target Bacteria Compound A 0.12 E. coli Compound B 0.25 S. aureus This compound TBD TBD - Antifungal Properties : Triazoles are well-known antifungal agents. The compound's structural features may enhance its efficacy against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.
- Anticancer Potential : Research into triazole derivatives has shown promise in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth and metastasis . The unique functional groups in this compound may enhance its selectivity and potency against cancer cells.
Agricultural Applications
- Pesticide Development : Given the biological activity of triazoles, this compound could be explored as a potential pesticide or fungicide. Its ability to interfere with fungal growth pathways makes it a candidate for protecting crops from fungal infections.
- Plant Growth Regulators : Triazole compounds are also known to affect plant growth by modulating hormone levels and stress responses. This application could enhance crop yields and resilience against environmental stressors.
Material Science
- Catalytic Applications : The compound can serve as a catalyst in organic reactions due to its ability to stabilize transition states and facilitate chemical transformations . This application could be crucial in developing more efficient synthetic routes in organic chemistry.
- Development of New Materials : The unique chemical structure can be utilized in creating novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The chloro and fluoro groups may enhance its binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural variations among 1,2,4-triazol-4-amine derivatives include:
- Position 5 (Aromatic substituent): Pyridinyl, thiophen-2-ylmethyl, or substituted phenyl groups modulate electronic density and hydrogen-bonding capacity.
Tyrosinase Inhibition
- and : Fluorinated benzyl groups (e.g., 4-fluorobenzyl in 3a) improve tyrosinase inhibition by engaging π/π stacking and fluorine bonding in the enzyme’s catalytic cavity . The 3-chloro-4-fluorophenyl motif () further enhances inhibitory potency, suggesting synergistic effects of chlorine and fluorine .
- Target Compound Potential: The 2-chloro-6-fluorobenzyl group may similarly optimize interactions with tyrosinase, while the 4-methoxyphenyl group could improve solubility without compromising activity.
Antibacterial and Antifungal Activity
- : Triazole derivatives with benzimidazole or methylthio groups (e.g., 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine) exhibit moderate to strong antimicrobial activity (MIC: 1.5–3.125 µg/mL) . The target compound’s halogenated benzyl group may similarly disrupt microbial membranes or enzyme function.
Biological Activity
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a triazole ring and various substituents, suggests potential biological activities, particularly in medicinal chemistry and agriculture. This article delves into its biological activity, highlighting its mechanism of action, interactions with biological targets, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C15H14ClFN4S, with a molecular weight of approximately 403.7 g/mol. The presence of a triazole ring contributes to its pharmacological properties, while the chloro and fluoro substitutions may enhance its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, while the halogen substituents may enhance binding affinity through electrostatic interactions. This mechanism is crucial for understanding its potential therapeutic applications.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for related compounds range from 0.12 to 1.95 µg/mL against resistant strains .
Table 1: Comparative Antibacterial Activity of Triazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.12 | E. coli |
| Compound B | 0.25 | S. aureus |
| This compound | TBD | TBD |
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. The compound's structure suggests potential efficacy against fungal pathogens through inhibition of ergosterol synthesis—a critical component of fungal cell membranes.
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of various triazole derivatives found that those with electron-withdrawing groups like chlorine exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Another research effort highlighted the significance of substituent positioning on the triazole ring in modulating biological activity; specifically, compounds with para-substituted phenyl groups showed increased potency against resistant bacterial strains .
Applications
The versatility of this compound extends beyond antibacterial applications; it may also play roles in agricultural science as a fungicide due to its antifungal properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution and cyclization. For example, triazole precursors may react with 2-chloro-6-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF). Optimization involves varying catalysts (e.g., phase-transfer catalysts), temperature (60–100°C), and solvent polarity. Yield improvements (from ~40% to >70%) are observed with controlled stoichiometry and inert atmospheres .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this triazole derivative?
- Methodological Answer : Essential techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the 6.8–7.5 ppm range).
- HRMS : For molecular ion validation (e.g., [M+H]⁺ matching C₁₆H₁₃ClFN₄OS).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray crystallography (if crystals form): Resolves stereoelectronic effects of the sulfanyl and methoxyphenyl groups .
Q. How can researchers design preliminary biological assays to evaluate this compound’s antimicrobial potential?
- Methodological Answer : Initial screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (CLSI guidelines). Minimum Inhibitory Concentrations (MICs) are determined at 24–48 hours. Parallel cytotoxicity assays (e.g., MTT on mammalian cells) ensure selectivity. Substituent-driven activity trends (e.g., chloro-fluoro groups enhancing membrane penetration) guide further modifications .
Advanced Research Questions
Q. What computational strategies can elucidate the structure-activity relationship (SAR) of this triazole derivative?
- Methodological Answer :
- Molecular docking : Simulate binding to target enzymes (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina. Focus on interactions between the sulfanyl group and hydrophobic enzyme pockets.
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to assess substituent effects on reactivity. The 4-methoxyphenyl group’s electron-donating nature may stabilize charge transfer in bioactive conformers .
- MD simulations : Predict stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
Q. How can contradictory data on this compound’s bioactivity be resolved through experimental design?
- Methodological Answer : Apply factorial design (e.g., 2³ factorial matrix) to isolate variables causing discrepancies:
- Factors : pH, inoculum size, solvent (DMSO vs. saline).
- Response variables : MIC, IC₅₀ (cytotoxicity).
- ANOVA analysis : Identifies significant interactions (e.g., pH-dependent solubility affecting MIC reproducibility). Cross-validate with orthogonal assays (e.g., time-kill kinetics) .
Q. What hybrid methodologies integrate synthetic chemistry and material science to enhance this compound’s delivery?
- Methodological Answer :
- Nanoencapsulation : Use PLGA nanoparticles (emulsification-solvent evaporation) to improve bioavailability. Characterize encapsulation efficiency (>80%) via UV-Vis spectrophotometry.
- Functionalized mesoporous silica : Graft triazole derivatives onto SiO₂ carriers (APTES linker) for controlled release. Monitor payload kinetics using Franz diffusion cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
